

An In-depth Technical Guide to Coniferyl Acetate: Chemical Structure, Properties, and Synthesis

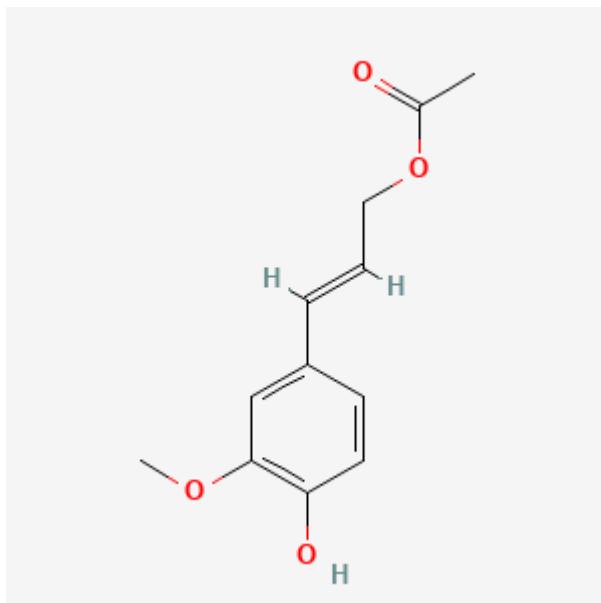
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Coniferyl acetate*

Cat. No.: *B1252813*

[Get Quote](#)


For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **coniferyl acetate**, a phenylpropanoid of interest in various research fields. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides a detailed protocol for its synthesis. While specific experimental data on the biological activities of **coniferyl acetate** is limited in publicly available literature, this guide also discusses the known activities of structurally related compounds to provide a basis for future research.

Chemical Structure and Nomenclature

Coniferyl acetate is an organic compound derived from coniferyl alcohol, a key monolignol in the biosynthesis of lignin. The acetylation occurs at the primary alcohol group of the propenyl side chain.

Chemical Structure:

IUPAC Name: [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate[[1](#)]

Synonyms: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl acetate, Coniferyl alcohol acetate[[1](#)]

Molecular Formula: C₁₂H₁₄O₄[[1](#)]

Molecular Weight: 222.24 g/mol [[1](#)]

Physicochemical Properties

A summary of the key physicochemical properties of **coniferyl acetate** is presented in Table 1. These values are primarily computed estimates from publicly available chemical databases.

Property	Value	Source
Molecular Weight	222.24 g/mol	PubChem[1]
Molecular Formula	C ₁₂ H ₁₄ O ₄	PubChem[1]
XLogP3	2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	222.089209 g/mol	PubChem[1]
Monoisotopic Mass	222.089209 g/mol	PubChem[1]

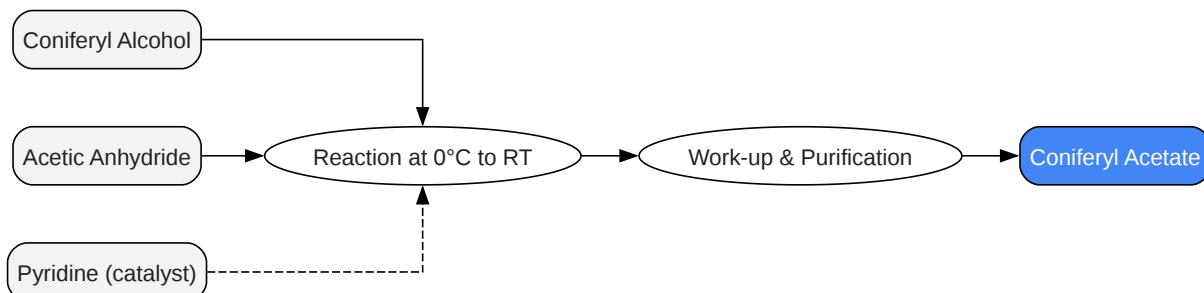
Synthesis of Coniferyl Acetate

Coniferyl acetate can be synthesized from its precursor, coniferyl alcohol, through an acetylation reaction. The following protocol is a standard procedure for the acetylation of primary alcohols using acetic anhydride and pyridine.

Experimental Protocol: Acetylation of Coniferyl Alcohol

Materials:

- Coniferyl alcohol
- Acetic anhydride (Ac₂O)
- Anhydrous pyridine
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution


- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- UV lamp

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve coniferyl alcohol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
- Acetylation: To the cooled solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise while stirring.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The disappearance of the starting material (coniferyl alcohol) and the appearance of a new, less polar spot (**coniferyl acetate**) indicates the reaction is proceeding.
- Work-up: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol or water.
- Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer successively with 1 M HCl to remove pyridine, followed by

saturated aqueous NaHCO_3 solution to neutralize any remaining acid, and finally with brine.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **coniferyl acetate**.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure **coniferyl acetate**.

[Click to download full resolution via product page](#)

Synthesis workflow for **coniferyl acetate**.

Spectroscopic Data (Predicted and from Related Compounds)

Detailed experimental spectroscopic data for **coniferyl acetate** is not readily available in the searched literature. However, based on the known spectra of coniferyl alcohol and other similar acetate esters, the following characteristic peaks can be anticipated.

^1H NMR Spectroscopy (Predicted)

Chemical Shift (δ) (ppm)	Multiplicity	Assignment
~2.1	s	-OCOCH ₃
~3.8	s	-OCH ₃
~4.7	d	-CH ₂ -OAc
~5.8	s	Ar-OH
~6.1	dt	=CH-CH ₂ -
~6.6	d	Ar-H
~6.8	dd	Ar-H
~6.9	d	Ar-H
~6.5	d	Ar-CH=CH-

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) (ppm)	Assignment
~21	-OCOCH ₃
~56	-OCH ₃
~65	-CH ₂ -OAc
~110	Ar-CH
~115	Ar-CH
~120	Ar-CH
~123	=CH-CH ₂ -
~130	Ar-C
~134	Ar-CH=CH-
~145	Ar-C-O
~147	Ar-C-O
~171	-OC=O

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Broad	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic and vinylic)
2950-2850	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1600, ~1510	Medium-Strong	C=C stretch (aromatic)
~1240	Strong	C-O stretch (ester)
~1150	Strong	C-O stretch (ether)

Potential Biological Activities (Based on Related Compounds)

While direct experimental data on the biological activities of **coniferyl acetate** is scarce, the activities of its parent compound, coniferyl alcohol, and other related phenylpropanoids and acetates provide valuable insights into its potential therapeutic properties.

Anti-inflammatory Activity

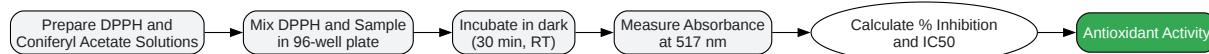
Coniferyl aldehyde, a structurally similar compound, has been shown to inhibit the inflammatory effects of leptomeningeal cells by suppressing the JAK2 signaling pathway[2]. Other acetate-containing compounds have also demonstrated anti-inflammatory effects[3]. It is plausible that **coniferyl acetate** may exhibit similar anti-inflammatory properties by modulating key inflammatory pathways.

Antioxidant Activity

Phenylpropanoids, including coniferyl alcohol, are well-known for their antioxidant properties due to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The antioxidant activity of **coniferyl acetate** is expected to be retained,

although the acetylation of the primary alcohol may slightly modify its overall antioxidant capacity and lipophilicity.

Cytotoxic Activity


The cytotoxic potential of **coniferyl acetate** against cancer cell lines has not been extensively studied. However, various derivatives of cinnamaldehyde, a related compound, have been reported to possess anticancer activities[4]. Further investigation is warranted to evaluate the cytotoxic effects of **coniferyl acetate** on different cancer cell lines.

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of **coniferyl acetate**, the following are generalized protocols for key in vitro assays.

DPPH Radical Scavenging Assay (Antioxidant Activity)

- Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample preparation: Prepare a series of dilutions of **coniferyl acetate** in methanol.
- Assay: In a 96-well plate, add 100 μ L of each sample dilution to 100 μ L of the DPPH solution. A control well should contain 100 μ L of methanol and 100 μ L of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

[Click to download full resolution via product page](#)

Workflow for the DPPH antioxidant assay.

Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **coniferyl acetate** for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 μ g/mL) for 24 hours to induce nitric oxide (NO) production.
- Griess Reagent: Collect the cell supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measurement: After 10 minutes, measure the absorbance at 540 nm.
- Calculation: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition to determine the IC₅₀ value.

MTT Assay (Cytotoxicity)

- Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to attach overnight.
- Treatment: Treat the cells with a range of concentrations of **coniferyl acetate** for 24, 48, or 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- Measurement: Measure the absorbance at 570 nm.
- Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion

This technical guide provides a foundational understanding of **coniferyl acetate** for researchers and drug development professionals. While further experimental validation of its spectroscopic properties and biological activities is necessary, the information presented herein, based on its chemical structure and the activities of related compounds, suggests that **coniferyl acetate** is a promising molecule for future investigation, particularly in the areas of anti-inflammatory and antioxidant research. The provided synthesis and bioassay protocols offer a starting point for such explorations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Coniferyl acetate | C₁₂H₁₄O₄ | CID 12835430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Coniferyl Acetate: Chemical Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252813#chemical-structure-and-iupac-name-of-coniferyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com